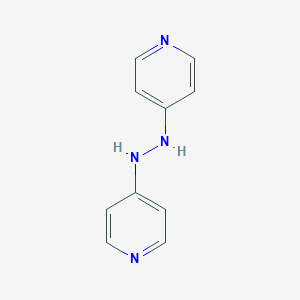

1,2-Bis(4-pyridyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dipyridin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMNXXZKHSYCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NNC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Formation Pathways of 1,2 Bis 4 Pyridyl Hydrazine

Solvothermal In Situ Reduction of 4,4′-Azopyridine

Solvothermal synthesis provides a powerful route for creating crystalline materials by conducting reactions in a closed system at temperatures above the solvent's boiling point. In the context of 1,2-Bis(4-pyridyl)hydrazine (bphy), this technique facilitates the in situ reduction of 4,4′-azopyridine (azpy). This transformation is a key step in the self-assembly of various metal-organic frameworks (MOFs) and coordination polymers. acs.orgnih.gov

The conversion of 4,4′-azopyridine to this compound involves the reduction of the azo group (–N=N–) to a hydrazo group (–NH–NH–). Mechanistic studies suggest that this process is not spontaneous but is instead driven by the specific conditions of the solvothermal environment. The solvent itself, often a mixture including alcohols or dimethylformamide (DMF), can act as a reducing agent at elevated temperatures. acs.orgacs.org The presence of metal ions and other reactants can also play a crucial role in facilitating this electron transfer process. nih.gov The transformation from the planar azopyridine to the flexible bphy ligand allows for the construction of diverse and complex supramolecular structures. sigmaaldrich.com

The success of the in situ reduction is highly dependent on the reaction parameters, with temperature being a critical factor. Research has demonstrated a clear temperature dependence on whether the reduction of 4,4′-azopyridine occurs. acs.org

For instance, in solvothermal reactions involving metal salts and dicarboxylic acids, the formation of coordination polymers containing this compound was observed at higher temperatures (e.g., 160 °C), while identical reactions conducted at lower temperatures (e.g., 120 °C) yielded products incorporating the unreduced 4,4′-azopyridine ligand. acs.org This indicates that a specific activation energy must be overcome for the reduction to proceed, a threshold that is met under higher temperature solvothermal conditions.

Table 1: Effect of Temperature on In Situ Reduction of 4,4'-Azopyridine

| Metal Ion | Co-Ligand | Temperature (°C) | Product Ligand | Reference |

| Co(II) | H₂dpa | 160 | This compound | acs.org |

| Co(II) | H₂dpa | 120 | 4,4′-Azopyridine | acs.org |

| Zn(II) | H₂dpa | 160 | This compound | acs.org |

| Zn(II) | H₂dpa | 120 | 4,4′-Azopyridine | acs.org |

| Mn(II) | H₂dpa | 120 | 4,4′-Azopyridine | acs.org |

H₂dpa = 2,2′-biphenyldicarboxylate

Metal ions are not merely passive components in these reactions; they can actively direct and catalyze the formation of this compound. The metal center can act as a template, organizing the precursor ligands in a favorable orientation for reaction. Furthermore, the metal ion's redox properties can facilitate the electron transfer required for the reduction of the azo group. acs.orgnih.gov

The choice of metal ion (e.g., Zn(II), Ni(II), Co(II)) and its corresponding counter-anions can influence the final structure, leading to diverse coordination networks, from 1D ladder-like structures to 2D square-grid networks. nih.gov In some systems, the metal ion binding is thought to stabilize intermediates, enhancing the nucleophilic reactivity and guiding the reaction pathway toward the formation of the desired hydrazine (B178648) ligand within the final complexed structure. nih.gov

Alternative Synthetic Routes and Derivatization Strategies

While solvothermal in situ reduction is a prominent method, other established synthetic organic chemistry techniques can be employed to create the hydrazine core and to synthesize substituted analogues, expanding the library of available ligands for various applications.

A classical and versatile method for forming hydrazone linkages involves the condensation reaction between a hydrazine derivative and a carbonyl compound. orgsyn.orgresearchgate.net To synthesize the parent this compound, one could envision a pathway involving the reaction of hydrazine with a suitable pyridine-containing precursor. For example, the condensation of hydrazine hydrate (B1144303) with aromatic aldehydes is a well-established route to produce Schiff bases and related compounds. researchgate.netnih.gov This fundamental reaction underscores a viable alternative strategy for constructing the N-N bond central to the this compound structure, even if it is not the most commonly cited method for this specific compound.

The synthesis of substituted analogues allows for the fine-tuning of the ligand's electronic and steric properties. This can be achieved by starting with substituted precursors. For example, the synthesis of 1,2-Bis(2,4,6-trinitrophenyl) hydrazine is accomplished through the condensation of picryl chloride with hydrazine hydrate, demonstrating that highly functionalized aryl groups can be attached to the hydrazine core. nih.gov Similarly, derivatization strategies can be applied to the pyridine (B92270) rings. One could start with substituted 4-halopyridines or 4-aminopyridines to introduce various functional groups onto the pyridyl backbone before the formation of the hydrazine linkage. nih.govresearchgate.net Such strategies are crucial for developing ligands with tailored properties for specific applications in catalysis or materials science.

Coordination Chemistry of 1,2 Bis 4 Pyridyl Hydrazine As a Ligand

Ligand Design Principles and Diverse Coordination Modes

The coordination behavior of 1,2-bis(4-pyridyl)hydrazine is dictated by its distinct structural components: two terminal pyridine (B92270) rings and a central hydrazine (B178648) bridge. These features give rise to predictable yet highly adaptable coordination patterns.

Bidentate Chelation and Bridging Capabilities

The primary coordination mode observed for this compound is as a bidentate bridging ligand. acs.org In this arrangement, the nitrogen atom from each of the two pyridyl groups coordinates to a different metal center, effectively linking them together. This bridging capability is fundamental to the formation of extended one-, two-, and three-dimensional coordination polymers. acs.orgacs.org

While the pyridyl groups are actively involved in binding to metal ions, the central hydrazine moiety (–NH–NH–) typically does not coordinate directly to the metal. Instead, it plays a crucial role in the secondary coordination sphere, acting as a hydrogen-bond donor. acs.org These hydrogen bonding interactions are vital for stabilizing the resulting crystal structures by linking adjacent polymer networks and interacting with solvent molecules within the crystal lattice. acs.org There is no significant evidence of the ligand acting in a chelating fashion, where both a pyridyl nitrogen and a hydrazine nitrogen would bind to the same metal ion.

Influence of Ligand Conformation and Flexibility on Coordination Geometry

A key characteristic of the this compound ligand is its conformational flexibility, which arises from the single bonds within its C–N–N–C backbone. acs.orgacs.org Rotation around these bonds allows the two terminal pyridyl groups to adopt a wide range of spatial orientations relative to one another. This flexibility enables the ligand to bridge metal centers at varying distances and angles, accommodating the geometric preferences of different metal ions and co-ligands. acs.org

This adaptability has a profound influence on the final architecture of the resulting metal complexes. For instance, the torsion angle of the hydrazo moiety (C–N–N–C) has been observed at values such as 95.9(3)°, 98.5(4)°, and 103.6° in different zinc-based coordination polymers. nih.gov This conformational freedom is directly responsible for the diverse range of structures reported, including one-dimensional wavy chains, ladder-like structures, and two-dimensional (2D) square-grid networks. acs.orgfiu.edu In one cobalt complex, the distance between two metal centers bridged by a single bphy ligand was found to be 10.75 Å, a distance dictated by the ligand's conformation. acs.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of complexes with this compound is most commonly achieved under solvothermal conditions, where the ligand is often formed in situ from 4,4′-azopyridine. acs.org This method has proven effective for producing crystalline coordination polymers suitable for single-crystal X-ray diffraction analysis.

Formation of Discrete Metal-Ligand Complexes

The literature on this compound is dominated by the formation of extended, multi-dimensional coordination polymers or metal-organic frameworks (MOFs), rather than simple, discrete metal-ligand molecules. Current time information in Cass County, US.acs.orgacs.orgfiu.edu The ligand's nature as a ditopic, bridging linker inherently promotes the assembly of these polymeric networks. The resulting structures can be described by their repeating structural units, which form one-, two-, or three-dimensional arrays. For example, researchers have reported 2D networks with a square-grid (sql) topology and 3D frameworks with pcu topology. Current time information in Cass County, US.fiu.edu

Coordination with Transition Metal Ions (e.g., Zn(II), Co(II), Ni(II), Fe(II), Pb(II), Cu(II), Mn(II), Cd(II))

This compound has been successfully used to form coordination polymers with several first-row transition metals, most notably zinc(II), cobalt(II), and nickel(II).

Zinc(II): A significant number of Zn(II) coordination polymers have been synthesized, often incorporating auxiliary ligands like dicarboxylates. Current time information in Cass County, US.acs.org In these structures, the Zn(II) ion is typically coordinated by two pyridyl nitrogen atoms from two different bphy ligands, with the remaining coordination sites occupied by oxygen atoms from the carboxylate co-ligands. acs.org The coordination geometry around the zinc centers can vary, with both distorted tetrahedral and five-coordinate trigonal bipyramidal environments having been observed. acs.org

Cobalt(II): A one-dimensional ladder-like coordination polymer of Co(II), with the formula [CoBr(bdc)0.5(bphy)], has been reported. acs.orgfiu.edu In this complex, the Co(II) ion exhibits a distorted tetrahedral geometry. It is bound to two pyridyl nitrogen atoms from two different bphy ligands, one oxygen atom from a monodentate carboxylate ligand, and one bromide ion. acs.org Another Co(II) complex, [Co(dpa)(bphy)]n, forms a plywood-like 2D structure. acs.org

Nickel(II): A 2D coordination polymer of Ni(II), [Ni(bdc)(bphy)], has been synthesized. fiu.edu This complex features a square-grid network structure, demonstrating the ligand's ability to form ordered, layered materials with nickel ions. fiu.edu

Manganese(II): While complexes with the bphy ligand itself are not detailed, related structures using the precursor 4,4′-azopyridine (azpy) have been synthesized with Mn(II). acs.org At lower reaction temperatures, the reduction to bphy does not occur, and complexes like [Mn(dpa)(azpy)(H2O)]n are formed instead. acs.org

Iron(II), Lead(II), Copper(II), and Cadmium(II): Detailed crystal structures for complexes of Fe(II), Pb(II), Cu(II), and Cd(II) with the this compound ligand are less common in the surveyed literature. However, studies on related pyridine-hydrazine ligands with Pb(II) show varied coordination numbers and the potential for hemidirected geometries due to the stereochemically active lone pair on the Pb(II) ion. mdpi.com Similarly, while a specific Fe(II) complex with bphy was not found, an iron(II) complex with hydrazine itself, cis-[Fe(DMeOPrPE)2(η2-N2H4)][BPh4]2, has been characterized, showing an unusual η2-coordination of the hydrazine molecule. researchgate.net

Below is a table summarizing the structural characteristics of selected metal complexes with this compound (bphy).

| Complex Formula | Metal Ion | Coordination Number | Geometry | Key Bond Distances (Å) | Ref |

| [Zn₂(L1)₂(L3)₂] (L1=bphy, L3=2,6-naphthalenedicarboxylate) | Zn(II) | 4 and 5 | Distorted Tetrahedral & Trigonal Bipyramidal | - | acs.org |

| [CoBr(bdc)₀.₅(bphy)] | Co(II) | 4 | Distorted Tetrahedral | Co–N: 2.020(5)–2.025(5), Co–O: 1.971(4), Co–Br: 2.396(1) | acs.org |

| [Ni(bdc)(bphy)] | Ni(II) | - | - | - | fiu.edu |

| [Zn(dpa)(bphy)] | Zn(II) | - | - | - | acs.org |

| [Zn(Ria)(bphy)] (Ria=substituted isophthalate) | Zn(II) | 4 | Tetrahedral | - | nih.gov |

Electronic Structure and Metal-Ligand Bonding Analysis

Detailed analyses of the electronic structure and metal-ligand bonding specifically for this compound complexes are not extensively reported in the primary literature. However, insights can be drawn from studies on related systems and from the properties of the complexes themselves.

For instance, density functional theory (DFT) calculations have been employed to study the electronic properties of coordination polymers. In a study of Pb(II) complexes with analogous pyridine-hydrazine ligands, a combination of the Extended Transition State (ETS) method and Natural Orbitals for Chemical Valence (NOCV) was used to analyze the bonding interactions. mdpi.com These calculations help to quantify the contributions of electrostatic, orbital, and dispersion forces to the metal-ligand bond. mdpi.com

For a series of zinc-based coordination networks with bphy, DFT calculations were used to determine the binding energies and diffusion barriers for water molecules within the pores, providing insight into the host-guest interactions which are influenced by the electronic nature of the framework. nih.gov In another study, a Zn(II) complex with bphy was found to exhibit a strong second-harmonic-generation (SHG) response, a nonlinear optical property that is highly dependent on the electronic structure and acentric crystal packing of the material. acs.org The observed tunable photoluminescence in this complex further points to a rich electronic behavior involving ligand-based and potentially charge-transfer transitions. acs.org While these examples provide a framework for understanding the electronic characteristics, dedicated computational and spectroscopic studies are needed to fully elucidate the metal-ligand bonding and frontier molecular orbitals in this class of complexes.

Supramolecular Architectures and Network Materials Based on 1,2 Bis 4 Pyridyl Hydrazine

Design and Construction of Coordination Polymers (CPs)

The reaction of 1,2-bis(4-pyridyl)hydrazine with various metal ions under different conditions has led to the isolation of a plethora of coordination polymers with varying dimensionalities and topologies. The final structure is influenced by several factors, including the coordination geometry of the metal ion, the nature of the counter-anions, and the presence of solvent molecules.

One-Dimensional Polymeric Chains and Ladder-like Structures

The simplest architectures obtained with this compound are one-dimensional (1D) chains. In these structures, the ligand typically bridges two metal centers, propagating the chain in a linear or zigzag fashion. For instance, a one-dimensional coordination polymer has been reported where the Fe(II) ions are bridged by this compound ligands, resulting in an Fe...Fe distance of 15.866 (7) Å. nih.gov

More complex 1D structures, such as ladder-like arrays, have also been synthesized. These are formed when two 1D chains are linked together by the bridging ligand. nih.govrsc.org The formation of such structures often involves the creation of metallacycles as repeating units. For example, isostructural copper(I) and silver(I) complexes with a different pyridyl-containing ligand have been shown to form 1D ladder-like structures where two metal ions are linked to form an 18-membered metallacycle, and these metallacycles are further interlinked to create the ladder-like array. nih.gov While not directly involving this compound, this illustrates a common principle in the formation of ladder-like coordination polymers.

Two-Dimensional Layered and Square-Grid Networks

By connecting one-dimensional chains, two-dimensional (2D) layered structures can be achieved. The this compound ligand can link metal centers in two different directions to form a sheet-like network. A common topology observed is the (4,4) or square-grid network, where four-connected nodes (metal centers) are linked by the linear bridging ligands. researchgate.net The modularity of these square-grid coordination polymers makes them a fertile ground for crystal engineering. researchgate.net

In some instances, these 2D layers can be further organized into more complex architectures. For example, double-layered sql (square-grid) nets have been observed in complexes with similar dipyridyl-type ligands. acs.org The flexibility of the ligand and the coordination preferences of the metal ion play a crucial role in directing the assembly of these 2D networks.

Three-Dimensional Frameworks and Extended Topologies

The interconnection of 2D layers or the direct coordination of metal centers in three dimensions by the this compound ligand can lead to the formation of three-dimensional (3D) frameworks. These frameworks can exhibit a wide variety of topologies, from simple cubic nets to more complex, interpenetrated structures.

For example, the solvothermal reaction of zinc nitrate, 1,4-benzenedicarboxylic acid, and 4,4'-azopyridine (which is reduced in situ to this compound) has yielded 3D frameworks with dmp and pcu topologies. rsc.org The use of mixed-ligand systems, incorporating both this compound and a dicarboxylate ligand, is a common strategy to increase the dimensionality and complexity of the resulting framework. acs.orgrsc.org

Engineering of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a subclass of coordination polymers characterized by their porous nature. The design and synthesis of MOFs with specific properties, such as high stability and tailored pore characteristics, is a major focus of current research.

Principles for Pore Characteristics and Framework Stability

The pore characteristics of MOFs, including their size, shape, and chemical environment, are determined by the length and functionality of the organic linkers and the coordination geometry of the metal nodes. The functionalization of the pores can be achieved by introducing chemical entities along the backbone of the framework. berkeley.edu This can influence the MOF's properties for applications such as gas storage and catalysis. berkeley.eduresearchgate.net

Framework stability, both thermal and chemical, is a critical factor for the practical application of MOFs. High stability can be achieved through the use of strong metal-ligand bonds and robust organic linkers. researchgate.net For instance, pyrazolate-bridged MOFs have demonstrated exceptional thermal and chemical stability. researchgate.net While not directly involving this compound, these principles of enhancing stability are broadly applicable to the design of robust MOFs. The hybridization of MOFs with polymers is another strategy to improve their mechanical and chemical stability. nih.gov

Interpenetrating and Self-Penetrating Network Topologies

A fascinating aspect of MOF chemistry is the formation of interpenetrating and self-penetrating networks. Interpenetration occurs when two or more independent frameworks grow through each other. This is a common phenomenon in MOFs constructed from long bridging ligands, as it allows for the filling of void space. Two-fold interpenetrated networks with dmp and pcu topologies have been observed in MOFs containing in situ generated this compound. rsc.org

Self-penetrating networks are single frameworks that have a topology that involves the catenation of rings. A rare example of a uninodal self-penetrating 10-connected framework has been reported in a cobalt-based MOF with a related diazabutadiene ligand. acs.org The formation of these complex topologies is influenced by factors such as the coordination behavior of the metal ions and the conformational freedom of the ligands. acs.org

Data Tables

Table 1: Examples of Coordination Polymers and MOFs with this compound and Related Ligands

| Compound/System | Ligand(s) | Metal Ion(s) | Dimensionality | Topology | Key Feature(s) | Reference |

| [Zn(bdc)(bphy)]·DMF·H₂O | This compound (bphy), 1,4-benzenedicarboxylic acid (H₂bdc) | Zn(II) | 3D | dmp | Two-fold interpenetration | rsc.org |

| [Zn₂(bdc)₂(bphy)]·1.5EtOH·H₂O | This compound (bphy), 1,4-benzenedicarboxylic acid (H₂bdc) | Zn(II) | 3D | pcu | Two-fold interpenetration | rsc.org |

| [Fe(NCS)₂(C₁₂H₁₀N₄)(CH₄O)₂]n | 1,2-bis(4-pyridylmethylene)hydrazine | Fe(II) | 1D chain, 3D network via H-bonds | pcu | Two interpenetrating networks | nih.gov |

| Complex with bpdb and dicarboxylate | 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene (bpdb) | Co(II) | 3D | ile | Uninodal self-penetrating 10-connected framework | acs.org |

| Complex with bpdb and dicarboxylate | 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene (bpdb) | Varies | 2D | sql | Double-layered nets | acs.org |

Role of Non-Covalent Interactions in Supramolecular Assembly

Non-covalent interactions are the primary driving forces behind the self-assembly of this compound into predictable supramolecular structures. These interactions, though weaker than covalent bonds, are highly directional and specific, allowing for the rational design of crystalline materials with desired topologies and properties. The key interactions include hydrogen bonds, π-stacking, and other recognizable intermolecular patterns known as synthons.

Hydrogen bonding is a dominant force in the crystal structures formed by this compound and its derivatives. The molecule itself possesses two hydrogen bond donor sites (the N-H protons) and four potential acceptor sites (the two pyridyl nitrogens and the two hydrazine (B178648) nitrogens), making a variety of motifs possible. nih.gov

N-H···N Interactions: This is a fundamental interaction for this compound, where the hydrazine proton donates to the nitrogen atom of a neighboring pyridyl ring. This interaction can lead to the formation of simple dimers or extended one-dimensional chains.

O-H···N Interactions: In co-crystals with molecules containing hydroxyl groups (like carboxylic acids or phenols), strong and highly directional O-H···N hydrogen bonds are commonly formed between the hydroxyl proton and the pyridyl nitrogen. For example, in co-crystals of similar pyridyl compounds with resorcinol, four O-H···N hydrogen bonds can create a defined molecular assembly. aroonchande.com This type of interaction is a robust and predictable way to link this compound with other components. Studies on related pyridyl systems with benzoic acid show that these O-H···N bonds are fundamental in creating the initial building blocks of the larger structure. nih.gov

C-H···O Interactions: Weaker C-H···O hydrogen bonds also play a crucial role in stabilizing the three-dimensional packing of crystals. In these interactions, an activated carbon atom on the pyridyl ring acts as a weak donor to an oxygen acceptor from a co-former molecule, such as a carbonyl group. These bonds help to link larger supramolecular tapes or sheets into a consolidated architecture. nih.gov

The interplay of these hydrogen bonds dictates the primary structure of the resulting supramolecular assembly.

Table 1: Common Hydrogen Bonding Motifs in Pyridyl-Based Supramolecular Systems

| Motif Type | Donor | Acceptor | Typical Role in Assembly |

| O-H···N | Carboxylic Acid (-COOH), Phenol (-OH) | Pyridyl Nitrogen | Forms primary, robust connections between different molecules (heteromeric synthons). aroonchande.comnih.govnsf.gov |

| N-H···N | Hydrazine (-NH) | Pyridyl Nitrogen | Links molecules of this compound to each other (homomeric synthons). |

| N-H···O | Amide (-CONH) | Carbonyl Oxygen (-C=O) | Links molecules into tapes or sheets in co-crystals containing amides. nih.gov |

| C-H···O | Pyridyl C-H | Carbonyl Oxygen (-C=O) | Provides secondary stabilization, connecting larger assemblies. nih.gov |

The electron-rich pyridyl rings of this compound are prone to engaging in π-π stacking interactions, which are vital for stabilizing the crystal lattice in the third dimension. wikipedia.org These interactions occur when aromatic rings align face-to-face or face-to-edge.

The geometry of the stacking is critical. Theoretical calculations on pyridine (B92270) dimers show that the most stable arrangement is an antiparallel-displaced geometry, with a significant binding energy. researchgate.net This preference influences how sheets or chains of hydrogen-bonded molecules will stack upon one another. The typical separation distance between stacked planar molecules is in the range of 3.3–3.8 Å. researchgate.net In many pyridyl-containing crystal structures, π-π stacking interactions are observed between rings from neighboring layers, directing the final 3D packing. researchgate.net These interactions can be of a donor-acceptor type, particularly when co-crystallized with electron-poor aromatic rings, which enhances the strength of the interaction. wikipedia.org

Table 2: Calculated Binding Energies for Pyridine Dimer π-π Interactions

| Stacking Geometry | Calculated Binding Energy (kcal/mol) | Stability |

| Antiparallel-Displaced | 3.97 | Most Stable |

| Antiparallel-Sandwich | 3.05 | Stable |

| Parallel-Displaced | 2.39 | Stable |

| T-shaped (T-up) | 1.91 | Stable |

| Parallel-Sandwich | 1.53 | Less Stable |

| T-shaped (T-down) | 1.47 | Least Stable |

| Data from MP2/6-311++G level calculations, corrected for basis set superposition error. researchgate.net* |

Supramolecular synthons are well-defined and recurring patterns of intermolecular interactions. The concept, pioneered by Desiraju, is central to crystal engineering. researchgate.net Beyond simple pairwise hydrogen bonds, this compound can participate in more complex, multi-point recognition events.

In co-crystals with dicarboxylic acids or other molecules with multiple hydrogen bond donors/acceptors, robust ring-based synthons can form. A classic example seen in related systems is the carboxylic acid-pyridine heterosynthon, a strong and predictable interaction. nsf.gov More elaborate synthons, such as the {⋯HOCO⋯NC₄NH}₂ motif, can create large, 22-membered rings that link molecular aggregates into extended supramolecular tapes. nih.gov The predictability of these synthons allows for a hierarchical approach to crystal design, where strong interactions form the primary assembly and weaker ones provide the final packing arrangement. The choice between forming a salt or a co-crystal can often be predicted by the difference in pKa values between the basic pyridyl nitrogen and the acidic co-former. ijlpr.com

Solvent-Mediated Self-Assembly and Anion-Guided Structural Features

The formation of supramolecular architectures is not only dependent on the intrinsic properties of the building blocks but is also heavily influenced by the environment, particularly the solvent and the presence of anions.

The choice of solvent can dictate the final crystalline form (polymorph) or whether a solvate is formed, where solvent molecules are incorporated into the crystal lattice. ijlpr.com In some cases, solvent molecules can actively participate in the hydrogen-bonding network, acting as bridges between molecules of this compound or between the primary molecule and its co-former.

Advanced Applications and Functional Performance of 1,2 Bis 4 Pyridyl Hydrazine Derivatives

Catalytic Systems and Processes

The nitrogen-rich framework of 1,2-bis(4-pyridyl)hydrazine and its derivatives makes them exceptional ligands in the field of catalysis. Their ability to coordinate with metal centers and participate in electron transfer processes has been harnessed for a variety of chemical transformations.

Application as Ligands in Homogeneous Catalysis

This compound serves as a bidentate ligand, capable of coordinating with metal ions to form stable complexes that are effective in homogeneous catalysis. These ligands play a crucial role in enhancing the catalytic activity and selectivity of metal centers. The pyridine (B92270) nitrogen atoms provide strong coordination sites, while the hydrazine (B178648) bridge can influence the electronic properties of the catalytic complex. This modularity allows for the fine-tuning of the catalyst's performance for specific reactions.

Catalytic Activity in Redox Reactions (e.g., Hydrogenation of Azo Compounds)

Derivatives of this compound have demonstrated significant catalytic activity in redox reactions, a notable example being the hydrogenation of azo compounds. The reduction of the azo group (–N=N–) to a hydrazo group (–NH–NH–) or further to amines is a synthetically important transformation. dergipark.org.tr While hydrazine hydrate (B1144303) itself is a strong reducing agent, the use of catalytic systems involving ligands like this compound can offer greater control and efficiency. dergipark.org.tr For instance, certain metal complexes incorporating these pyridyl-hydrazine ligands can facilitate the transfer of hydrogen, effectively catalyzing the reduction of the azo bond. organic-chemistry.org The reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and dyes. dergipark.org.tr

The table below summarizes the catalytic reduction of various azo compounds.

| Catalyst System | Azo Compound | Product | Yield (%) | Reference |

| Fe/CaCl2 | Nitroarenes | Amines | Excellent | organic-chemistry.org |

| Raney Nickel | Asymmetric Azo Compounds | Hydrazine and Aniline | - | acs.org |

| Zinc Metal | Azo Compounds | Hydrazine Compounds | High | acs.org |

Mechanistic Pathways of Catalytic Enhancement

The enhancement of catalytic activity by this compound ligands can be attributed to several factors. The ligand can stabilize the metal center in a catalytically active oxidation state. Furthermore, the electronic properties of the ligand can be modulated to influence the redox potential of the metal complex, thereby facilitating electron transfer steps in the catalytic cycle. In reactions like the hydrogenation of azo compounds, the ligand may actively participate in the proton and electron transfer steps. The proposed mechanisms often involve the formation of a metal-hydride species, which then transfers hydrogen to the azo substrate. The flexibility of the hydrazine linker can also play a role in accommodating the geometric changes that occur during the catalytic cycle.

Gas Adsorption and Separation Technologies

The ability of this compound derivatives to form porous coordination polymers (PCPs) or metal-organic frameworks (MOFs) has opened up avenues for their use in gas adsorption and separation.

Highly Selective Carbon Dioxide Capture and Methane (B114726) Separation

Coordination polymers based on this compound have shown remarkable selectivity for carbon dioxide (CO2) over other gases like methane (CH4). acs.org This high selectivity is attributed to the specific interactions between the CO2 molecules and the framework of the material. The nitrogen atoms in the pyridine rings and the hydrazine linker can act as Lewis basic sites, interacting favorably with the quadrupolar moment of CO2. This leads to a preferential adsorption of CO2, making these materials promising candidates for applications such as natural gas purification and post-combustion carbon capture. acs.org The synthesis of compounds where CO2 is chemically bonded to hydrazine derivatives further underscores the strong affinity between these functionalities. google.comgoogle.com

The following table highlights the CO2 separation capabilities of materials incorporating hydrazine derivatives.

| Material | Application | Mechanism | Reference |

| Hydrazine Derivative Compounds | Carbon Dioxide Capture | Chemical bonding with CO2 | google.comgoogle.com |

| This compound-based PCPs | CO2/CH4 Separation | Ultrahigh selectivity | acs.org |

Gated Sorption Behavior and Framework Flexibility for Gas Management

A key feature of some porous materials constructed from this compound derivatives is their structural flexibility. cuni.cz These frameworks can exhibit "gated" sorption behavior, where the material undergoes a structural change upon exposure to a specific gas at a certain pressure. cuni.cz This dynamic response allows for precise control over gas uptake and release, which is highly desirable for gas management applications. The flexibility of the framework, often stemming from the conformational freedom of the this compound ligand, can lead to selective gas adsorption and separation based on the size and shape of the gas molecules. This guest-induced structural transformation is a sophisticated mechanism for achieving high selectivity in gas separation processes. cuni.cz

Structural Elucidation and Advanced Characterization Methodologies

X-ray Crystallography for Comprehensive Structural Analysis

X-ray crystallography stands as the cornerstone for the atomic-level structural determination of crystalline solids. For 1,2-Bis(4-pyridyl)hydrazine, this technique is essential for understanding its three-dimensional geometry, molecular packing, and the non-covalent interactions that dictate its supramolecular architecture.

The conformation of the hydrazine (B178648) linker is a key structural feature. Hydrazine itself preferentially adopts a gauche conformation due to stereoelectronic effects. This is also expected for its derivatives. The crucial parameter defining the conformation of the C-N-N-C backbone is the torsion angle. In related structures, such as 1,2-bis(p-tolylsulfonyl)hydrazine, the S—N—N—S torsion angle is found to be 122.5°. For this compound, the C—N—N—C torsion angle would similarly define the relative orientation of the two pyridyl rings.

Geometrical parameters, including bond lengths and angles, provide insight into the electronic structure of the molecule. Based on data from analogous structures, the key bond lengths can be predicted. The N-N single bond in hydrazine derivatives is typically around 1.41 Å. The C-N bond connecting the pyridyl ring to the hydrazine nitrogen is expected to be in the range of 1.35-1.40 Å. The internal bond angles of the pyridine (B92270) ring will adhere to those typical for aromatic heterocyclic systems.

| Parameter | Typical Value (Å or °) | Reference Compound Type |

|---|---|---|

| N—N Bond Length | ~1.41 Å | Acylhydrazones |

| C—N (pyridyl-hydrazine) Bond Length | ~1.38 Å | Pyridyl Hydrazones |

| C=N (pyridyl) Bond Length | ~1.34 Å | Pyridine Derivatives |

| C—C (pyridyl) Bond Length | ~1.39 Å | Pyridine Derivatives |

| C—N—N Bond Angle | ~117° | Hydrazine Derivatives |

| C—N—N—C Torsion Angle | Gauche (~60-120°) | Hydrazine Derivatives |

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions involved in specific interactions can be identified. Red spots on the dnorm map indicate close intermolecular contacts, typically corresponding to hydrogen bonds.

Spectroscopic Characterization Techniques

Spectroscopic methods provide essential data for confirming the identity and elucidating the structure of this compound, complementing the insights gained from X-ray crystallography.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. In the ¹H NMR spectrum of this compound, the pyridyl protons would appear as two distinct signals, characteristic of a 4-substituted pyridine ring. These signals would present as a pair of doublets due to coupling between adjacent protons. The protons ortho to the ring nitrogen (H2, H6) are typically found further downfield than the protons meta to the nitrogen (H3, H5). The N-H protons of the hydrazine linker would appear as a separate signal, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the pyridyl ring. Due to symmetry, three signals are expected: one for the carbon attached to the hydrazine (C4), one for the carbons meta to it (C3, C5), and one for the carbons ortho to it (C2, C6).

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| ¹H | NH (hydrazine) | Variable (e.g., 4.0-8.0) | Singlet (broad) |

| Pyridyl H2, H6 | ~8.2-8.5 | Doublet | |

| Pyridyl H3, H5 | ~6.8-7.2 | Doublet | |

| ¹³C | Pyridyl C4 | ~150-155 | - |

| Pyridyl C2, C6 | ~145-150 | - | |

| Pyridyl C3, C5 | ~110-115 | - |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the hydrazine group is expected to appear as a band in the region of 3200-3400 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring typically occur in the 1500-1600 cm⁻¹ region. Other characteristic bands include C-H stretching of the aromatic ring (above 3000 cm⁻¹) and C-N stretching vibrations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N—H Stretch | Hydrazine | 3200 - 3400 |

| Aromatic C—H Stretch | Pyridine Ring | 3000 - 3100 |

| C=N/C=C Ring Stretch | Pyridine Ring | 1500 - 1600 |

| N—H Bend | Hydrazine | 1550 - 1650 |

| C—N Stretch | Aryl-Amine | 1250 - 1350 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the identity and assessing the purity of this compound. The technique provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of the molecular weight of the compound. For this compound, with a molecular formula of C₁₀H₁₀N₄, the expected monoisotopic mass is approximately 186.09 Da. nih.gov In a mass spectrum, the observation of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to this mass serves as primary confirmation of the compound's identity.

High-Resolution Mass Spectrometry (HRMS) offers an even greater degree of certainty by measuring the molecular mass with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental composition, confirming the C₁₀H₁₀N₄ formula and distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is particularly powerful for purity analysis. A sample of this compound is first passed through an LC column, which separates the main compound from any synthesis byproducts, starting materials, or degradation products. The eluent from the column is then introduced into the mass spectrometer, which generates a mass spectrum for each separated component. This allows for the identification of impurities and the quantification of the purity of the target compound. The use of LC-MS/MS, a tandem mass spectrometry approach, can further aid in the structural confirmation of both the parent compound and any detected impurities through fragmentation analysis. nih.gov

| Ion Type | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~186.09 |

| [M+H]⁺ | Protonated Molecule | ~187.10 |

| [M+Na]⁺ | Sodium Adduct | ~209.08 |

| [M+K]⁺ | Potassium Adduct | ~225.05 |

UV-Visible Spectroscopy for Electronic Transitions and Kinetic Studies

UV-Visible spectroscopy is a valuable tool for studying the electronic properties of this compound. This technique measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy orbital. uzh.chlibretexts.org Molecules that absorb light strongly in this region are known as chromophores. libretexts.org

The structure of this compound contains two pyridyl rings and a hydrazine linker, which together form a conjugated π-system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orglumenlearning.com Consequently, the molecule is expected to exhibit strong absorption bands in the UV region due to π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. libretexts.orglumenlearning.com Additionally, the nitrogen atoms of the pyridine rings and the hydrazine bridge possess non-bonding lone pairs of electrons. These can give rise to n → π* transitions, which are typically weaker and occur at longer wavelengths than π → π* transitions. uzh.chlibretexts.org

UV-Vis spectroscopy is also a powerful method for conducting kinetic studies. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength (λmax) over time, the rate of a reaction involving this compound can be determined. This is useful for studying its stability, degradation, or its participation in chemical reactions where the electronic structure of the chromophore is altered. acs.org

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | UV Region (200-400 nm) | High |

| n → π | Non-bonding to π antibonding | Longer UV / Visible Region | Low |

Thermogravimetric Analysis (TGA) for Thermal Stability and Porosity Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for determining the thermal stability and decomposition profile of this compound. researchgate.net In a typical TGA experiment, a small amount of the compound is heated at a constant rate, and its mass is continuously recorded. The resulting plot of mass versus temperature is known as a thermogram or TGA curve.

While TGA is not a primary technique for measuring porosity, it can provide indirect information related to porous structures. If the material is porous and contains trapped solvent molecules (e.g., water or organic solvents from synthesis), an initial mass loss step at lower temperatures (typically below 150°C) may be observed in the thermogram, corresponding to the evaporation of these guest molecules. The amount of mass lost in this step can be used to quantify the amount of trapped solvent. However, for detailed porosity characterization, such as surface area and pore size distribution, techniques like gas sorption analysis are typically employed. acs.org

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 30 - 150 | ~1-2% | Loss of adsorbed moisture or residual solvent. |

| 150 - Tonset | 0% | Region of thermal stability. |

| Tonset - Tfinal | Significant | Decomposition of the compound. |

Theoretical and Computational Studies of 1,2 Bis 4 Pyridyl Hydrazine Systems

Density Functional Theory (DFT) Applications

Prediction and Optimization of Molecular Geometries

While general computed properties for 1,2-Bis(4-pyridyl)hydrazine are available in databases like PubChem, detailed studies presenting optimized bond lengths, bond angles, and dihedral angles resulting from DFT calculations have not been specifically reported. For related molecules, such as the three isomers of the pyridyl radical, structures have been optimized at high levels of theory like CCSD(T)/cc-pwCVTZ, but similar detailed analyses for this compound are absent from the literature. nih.gov

Analysis of Electronic Structure (Frontier Molecular Orbitals, Electrostatic Potential)

The analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) is crucial for understanding a molecule's reactivity and intermolecular interactions. For instance, in studies of 2-arylquinazolin-4-hydrazines, analysis of the electrostatic potential surface has been used to understand the decomposition of the hydrazine (B178648) moiety. researchgate.net However, there are no specific published reports containing HOMO-LUMO energy gap values, orbital distribution maps, or detailed MEP analyses for this compound.

Vibrational Spectroscopy Simulations and Assignments

Computational vibrational analysis is a powerful tool for interpreting experimental infrared and Raman spectra. Theoretical calculations can predict the vibrational frequencies and modes of a molecule, aiding in the assignment of experimental bands. Studies on pyridyl radicals have utilized second-order vibrational perturbation theory (VPT2) to derive anharmonic vibrational frequencies. nih.gov Similarly, IR spectroscopy has been employed to study co-crystals involving the related compound 1,2-di(4-pyridyl)ethylene. researchgate.net Nevertheless, a dedicated computational study simulating the vibrational spectrum of this compound and assigning its characteristic vibrational modes could not be located.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

Simulation of Host-Guest Interactions within Frameworks

The flexible nature of pyridyl-based ligands makes them interesting candidates for constructing metal-organic frameworks (MOFs) and coordination polymers with potential for host-guest interactions. The related ligand 1,2-bis(4-pyridyl)ethane, for example, is noted for its high flexibility due to the -CH2-CH2- backbone, which is a key factor in the structure of the coordination polymers it forms. nih.gov While the potential for this compound to act as a guest or part of a host framework exists, specific MD simulations detailing these interactions are not available in the reviewed literature.

Investigation of Conformational Changes and Flexibility

The hydrazine linker in this compound introduces a degree of conformational flexibility, allowing the two pyridyl rings to adopt various orientations relative to each other. Understanding these conformational preferences is key to predicting how the molecule will behave in different environments. While conformational analysis is a common application of computational chemistry, specific studies that map the conformational landscape or quantify the flexibility of this compound using MD simulations are not documented in the accessible scientific literature.

Mechanistic Insights from Computational Reaction Pathway Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining the reaction pathways involving this compound and its precursors. A key reaction is the formation of azines from the condensation of hydrazine with pyridine-aldehydes. Studies on analogous systems, such as the reaction between hydrazine and pyridine-2-carbaldehyde, reveal detailed mechanistic steps that are applicable to the 4-pyridyl isomer. nih.govresearchgate.net

The formation of the related bis-azomethines is understood to proceed through a tetrahedral intermediate known as a hemiaminal. researchgate.net Computational models investigate two primary competing pathways for the formation of the final azine product from two equivalents of aldehyde and one of hydrazine:

Path 1: A sequence of addition-dehydration-addition-dehydration steps.

Path 2: A sequence of addition-addition-dehydration-dehydration steps. nih.gov

A common reaction involving hydrazine derivatives is their condensation with carbonyl compounds to produce hydrazones. learncbse.in In the case of this compound, this would involve the nucleophilic attack of the nitrogen atoms onto the carbonyl carbon of an aldehyde or ketone. Computational modeling can elucidate the transition state structures and activation energies for such processes, confirming the role of the hydrazine moiety as a potent nucleophile.

Table 1: Investigated Mechanistic Pathways in Pyridinyl Azine Formation

| Pathway | Description | Intermediates | Catalyst Role |

|---|---|---|---|

| Path 1 | Addition-Dehydration-Addition-Dehydration | Hydrazone, Hemiaminal | Water-assisted proton transfer |

| Path 2 | Addition-Addition-Dehydration-Dehydration | Bis-Hemiaminal | Water-assisted proton transfer |

This table summarizes findings from analogous systems which provide insight into the potential reaction pathways for this compound systems. nih.govresearchgate.net

Reactivity and Nucleophilicity Predictions

The reactivity of this compound is largely defined by the nucleophilic character of its nitrogen atoms. Computational methods are instrumental in quantifying this property. The nucleophilicity of hydrazines can be systematically studied and predicted using a linear free energy relationship known as the Mayr-Patz equation: log k₂ = sN(N + E). researchgate.net In this equation, N represents the nucleophilicity parameter of the nucleophile, E is the electrophilicity parameter of the electrophile, and sN is a nucleophile-specific sensitivity parameter. nih.gov

Computational models, often employing multivariate linear regression analysis, can predict the N parameter. nih.gov Key descriptors used in these models include:

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of the nucleophile with a proton.

Solvation Energies: The energy change associated with transferring the molecule from the gas phase to a solvent. This is crucial as reactivity can differ significantly between solvents like water and acetonitrile. researchgate.net

Steric Factors: The size and spatial arrangement of substituents near the nucleophilic center.

Table 2: Key Computational Descriptors for Nucleophilicity Prediction

| Descriptor | Definition | Relevance to this compound |

|---|---|---|

| Proton Affinity (E_PA) | Energy released upon protonation in the gas phase. | The electron-withdrawing pyridyl groups are expected to lower the E_PA compared to simple hydrazines. nih.gov |

| Solvation Energy | Energy change when moving from gas to a solvent phase. | Important for predicting reactivity in different media; accounts for interactions with solvent molecules. researchgate.netnih.gov |

| Steric Parameters | Descriptors for the size and bulk of the molecule. | The pyridyl groups introduce steric hindrance that can influence the approach to an electrophile. nih.gov |

Tautomeric Equilibrium Analysis

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical aspect of heterocyclic chemistry. For this compound, several tautomeric forms are possible, including the hydrazine form and potentially azo-like structures resulting from proton transfer.

Computational chemistry, specifically DFT, is the primary tool for analyzing these equilibria. ruc.dkresearchgate.net By calculating the Gibbs free energy (G) of each possible tautomer, scientists can predict their relative stabilities and thus the position of the tautomeric equilibrium. researchgate.net The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable and therefore the most abundant form at equilibrium. researchgate.net

Studies on related heterocyclic systems, such as pyridinylbutane-1,3-diones and various triazoles, demonstrate the effectiveness of this approach. ruc.dkresearchgate.net The choice of computational method and basis set, such as B3LYP/6-311++G**, is crucial for obtaining reliable results. ruc.dkresearchgate.net Furthermore, solvent effects can significantly shift the equilibrium. These are often modeled using continuum solvent models like the Polarizable Continuum Model (PCM). researchgate.net In some cases, the inclusion of explicit solvent molecules in the calculation is necessary to accurately reproduce experimental observations, especially when strong intermolecular hydrogen bonds can be formed. mdpi.com

For this compound, computational analysis would involve:

Identifying all plausible tautomers.

Performing geometry optimization for each tautomer in the gas phase and in relevant solvents using a suitable DFT method.

Calculating the Gibbs free energies for each optimized structure.

Determining the relative populations of the tautomers using the Boltzmann distribution based on their energy differences.

This analysis reveals how the electronic properties of the pyridyl rings and the surrounding solvent environment influence the delicate balance between the possible tautomeric forms.

Table 3: Common Computational Methods for Tautomerism Analysis

| Method | Level of Theory | Solvent Model | Application |

|---|---|---|---|

| DFT | B3LYP/6-311++G(d,p) | PCM (e.g., for Chloroform) | Calculation of structures, energies, and NMR shieldings to evaluate keto-enol equilibria in pyridinyl derivatives. ruc.dk |

| DFT | B3LYP/6-311++G** | PCM | Investigation of tautomer stability in C5-substituted 1,2,4-triazoles based on Gibbs free energy. researchgate.net |

| DFT | M06-2X/6-311++G(d,p) | SMD (for DMSO) | Used with explicit solvent molecules to study amide-enol-enamine equilibrium in benzamidoisoquinolines. mdpi.com |

Future Directions and Prospective Research Opportunities

Rational Design of Next-Generation Functional Materials

The rational design of functional materials hinges on the principle of predictably controlling the structure of a material at the molecular level to achieve desired properties. 1,2-Bis(4-pyridyl)hydrazine is an exemplary candidate for this approach due to its capacity to act as a bidentate chelating ligand, bridging metal centers to form extended networks. smolecule.com

A key strategy involves the use of this hydrazine (B178648) derivative as a primary linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Research has demonstrated that by systematically varying secondary organic linkers, the dimensionality and properties of the resulting framework can be precisely controlled. For instance, the reaction of this compound and Zinc(II) ions with terephthalic acid results in a two-dimensional (2D) interpenetrating MOF. researchgate.net However, by substituting terephthalic acid with a larger spacer like 2,6-naphthalenedicarboxylic acid, the architecture expands into a three-dimensional (3D) framework with significant porosity, having a total potential solvent-accessible volume of 3746 ų, which constitutes 34.1% of the unit cell volume. researchgate.net

This ability to engineer porosity is critical for applications in gas storage, separation, and catalysis. Future work will likely focus on integrating other functional organic molecules and different metal ions to create materials with tailored electronic, magnetic, or luminescent properties. smolecule.com The development of flexible porous coordination polymers using this linker is another promising avenue, potentially leading to materials for sensors and smart devices. smolecule.com

Exploration of Novel Coordination Motifs and Architectures

The coordination chemistry of this compound is rich with possibilities for forming novel structural motifs. The nitrogen atoms of the two pyridyl rings act as primary coordination sites, allowing the molecule to bridge multiple metal centers. The specific coordination environment of the metal ion and the choice of ancillary ligands play a crucial role in dictating the final supramolecular architecture. researchgate.net

Studies with Zn(II) have revealed distinct coordination geometries, including five-coordinate zinc ions in a distorted square-pyramid and a novel seven-coordinate ZnN₃O₄ core in a pentagonal bipyramid. researchgate.net These varied coordination modes lead to different macroscopic structures, from one-dimensional zigzag chains to complex 3D networks. researchgate.net

Future exploration in this area will involve reacting this compound with a wider range of transition metals, lanthanides, and main group elements. This will likely uncover new coordination patterns and self-assembly behaviors. The goal is to move beyond simple chains and layers to construct highly complex topologies, such as interpenetrated networks and frameworks with multiple distinct cavity types, which could be exploited for selective guest recognition and encapsulation.

| Primary Linker | Secondary Linker | Metal Ion | Resulting Architecture | Key Feature | Reference |

|---|---|---|---|---|---|

| This compound | Terephthalic acid | Zn(II) | 2D Interpenetrating MOF | Layered structure | researchgate.net |

| This compound | 2,6-Naphthalenedicarboxylic acid | Zn(II) | 3D MOF | High porosity (34.1% of unit cell) | researchgate.net |

Advanced Computational Modeling for Predictive Materials Science

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating materials discovery. By simulating molecular structures and interactions at the quantum level, researchers can predict the properties and behaviors of hypothetical materials before undertaking time-consuming and costly laboratory synthesis.

For systems involving this compound, DFT can be employed to:

Analyze Molecular Structure and Reactivity : DFT calculations can determine the most stable geometric conformation of the ligand and analyze its electronic properties. The molecular electrostatic potential can be mapped to identify the regions of the molecule most likely to interact with metal ions, guiding the understanding of its coordination behavior. nih.gov

Predict Material Properties : As demonstrated with analogous molecules like trans-1,2-bis(4-pyridyl)ethylene, DFT can accurately predict vibrational spectra (FT-IR and Raman). researchgate.net This allows for the theoretical validation of synthesized structures. Furthermore, DFT can be used to investigate the electronic band structure, which is crucial for predicting conductivity and optical properties. nih.govresearchgate.net

Model Host-Guest Interactions : For porous materials designed using this compound, computational methods can model the adsorption of guest molecules (e.g., gases, solvents). DFT studies on the interaction of the core hydrazine molecule with surfaces have shown how adsorption energies and binding configurations can be calculated, providing insight into the potential for separation and sensing applications. researchgate.net The stability and hyper-conjugative interactions within the molecule can be studied through methods like natural bond orbital (NBO) analysis. nih.gov

The future of materials science in this field lies in a synergistic approach where computational predictions guide synthetic efforts. By modeling how structural modifications to the this compound linker or the incorporation of different metal centers will affect the final properties, researchers can more rationally design and target the synthesis of next-generation materials for specific applications. nih.gov

Q & A

Basic: How can researchers optimize the synthesis of coordination polymers using 1,2-bis(4-pyridyl)hydrazine as a bridging ligand?

Answer: The synthesis of coordination polymers with this compound (bph) requires careful control of stoichiometry, solvent polarity, and metal-ligand ratio. For example, in reactions with Pd(II) complexes (e.g., (en*)Pd(NO₃)₂), bph acts as a flexible bridging ligand, favoring molecular triangles or squares depending on steric and electronic factors. Key steps include:

- Using polar solvents (e.g., DMF/water mixtures) to enhance ligand solubility and metal coordination .

- Adjusting reaction temperatures (60–80°C) to balance thermodynamic vs. kinetic product formation .

- Characterizing products via single-crystal XRD to confirm structural motifs (e.g., triangular vs. square supramolecular assemblies) .

Advanced: What factors govern the equilibrium between molecular triangles and squares in supramolecular assemblies involving this compound?

Answer: The equilibrium depends on:

- Bridging ligand flexibility : Rigid ligands favor squares, while flexible ligands like bph allow dynamic structural rearrangements .

- Solvent polarity : Polar solvents stabilize charged intermediates (e.g., nitrate counterions in Pd complexes), shifting equilibrium toward squares .

- Steric effects : Substituents on supporting ligands (e.g., tetramethylethylenediamine) influence Pd-N bond angles and steric crowding, favoring triangles at smaller angles (~90°) .

- DFT modeling : Conductor-like polarizable continuum model (C-PCM) simulations predict solvent-dependent ΔG° values, aligning with experimental ¹H NMR data .

Basic: What spectroscopic and computational methods are critical for characterizing this compound-based frameworks?

Answer: Essential techniques include:

- Single-crystal XRD : Resolves bond lengths, angles, and supramolecular topology (e.g., 3D Hofmann clathrate analogs) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···N contacts) to explain packing efficiency .

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental structures .

- ¹H NMR : Monitors dynamic equilibria in solution (e.g., triangle-square transitions in Pd complexes) .

Advanced: How do structural phase transitions in this compound-based MOFs influence gas adsorption hysteresis?

Answer: Hysteresis in CO₂/N₂ adsorption (e.g., in Ni(bph)[Ni(CN)₄]) arises from reversible pillar tilting during guest inclusion. Key findings:

- Phase transitions : Adsorption induces pillar tilt-angle changes, expanding the framework. Desorption reverses this, creating hysteresis loops above critical temperatures .

- Kinetic studies : Two distinct activation energies (68 and 55 kJ/mol) for acetone desorption suggest multi-step structural relaxation .

- Comparative analysis : Rigid analogs (e.g., 4,4′-bipyridine-bridged MOFs) lack hysteresis, confirming flexibility as a prerequisite .

Basic: What strategies mitigate bias in toxicological studies of hydrazine derivatives like this compound?

Answer: Rigorous risk-of-bias assessment tools (e.g., OHAT’s framework) address:

- Exposure characterization : Ensure dose-response consistency across in vitro/in vivo models .

- Outcome reporting : Use predefined endpoints (e.g., genotoxicity assays) to avoid selective data presentation .

- Confounding variables : Account for metabolic differences (e.g., species-specific cytochrome P450 activity) via controlled study designs .

Advanced: How can this compound enhance photocatalytic activity in metal-organic frameworks (MOFs)?

Answer: Bph-based MOFs improve photocatalysis by:

- Extended π-conjugation : Facilitates charge transfer between metal nodes (e.g., Zn²⁺) and organic linkers, reducing electron-hole recombination .

- Tailored bandgaps : DFT-optimized HOMO-LUMO levels (e.g., ~3.2 eV) enable visible-light-driven redox reactions .

- Structural defects : Introducing ligand vacancies increases active sites for substrate adsorption, as shown in Zn(bph)I₂ frameworks .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer: Follow GHS guidelines:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors .

- Spill management : Neutralize acidic residues with bicarbonate and adsorb solids using vermiculite .

Advanced: How do computational models predict the reactivity of this compound in hypoxic anticancer prodrugs?

Answer: Reductive activation under hypoxia is modeled via:

- DFT-based transition state analysis : Identifies bond cleavage pathways (e.g., N-N bond dissociation in KS119 derivatives) .

- Solvent effects : Conductor-like screening models (C-PCM) simulate intracellular environments, predicting half-lives of reactive intermediates (e.g., 90CE) .

- Docking studies : Predict tumor-selective uptake by targeting hypoxia-inducible factor (HIF-1α) binding pockets .

Basic: What crystallographic databases are recommended for validating this compound structures?

Answer: Key resources include:

- Cambridge Structural Database (CSD) : For comparing bond parameters (e.g., Pd-N distances in Pd(bph) complexes) .

- Acta Crystallographica Section E : Publishes high-resolution XRD data for hydrazine derivatives .

Advanced: Can this compound derivatives act as multi-enzyme mimics in biocatalytic systems?

Answer: Yes, cerium-based MOFs with bph ligands exhibit:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.